molecular formula C23H25IN2Se2 B12707442 3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide CAS No. 909-64-8

3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide

Cat. No.: B12707442
CAS No.: 909-64-8
M. Wt: 614.3 g/mol
InChI Key: WCRYPFFHXCHMGO-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide can be achieved through the reaction of selenium ether with iodoethylene . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve scaling up this reaction and optimizing the conditions for higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide involves its interaction with molecular targets and pathways in biological systems. It is believed to exert its effects through the modulation of redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s selenium atoms play a crucial role in these processes, acting as active sites for redox reactions .

Comparison with Similar Compounds

3-Ethyl-2-(2-((3-ethyl-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzoselenazolium iodide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its selenium content, which imparts distinct redox properties and potential biological activities.

Properties

CAS No.

909-64-8

Molecular Formula

C23H25IN2Se2

Molecular Weight

614.3 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoselenazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoselenazole;iodide

InChI

InChI=1S/C23H25N2Se2.HI/c1-4-17(15-22-24(5-2)18-11-7-9-13-20(18)26-22)16-23-25(6-3)19-12-8-10-14-21(19)27-23;/h7-16H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

WCRYPFFHXCHMGO-UHFFFAOYSA-M

Isomeric SMILES

CC/C(=C\C1=[N+](C2=CC=CC=C2[Se]1)CC)/C=C\3/N(C4=CC=CC=C4[Se]3)CC.[I-]

Canonical SMILES

CCC(=CC1=[N+](C2=CC=CC=C2[Se]1)CC)C=C3N(C4=CC=CC=C4[Se]3)CC.[I-]

Origin of Product

United States

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